![molecular formula C11H8BrNO3 B1376456 4-Bromo-6-methoxyquinoline-3-carboxylic acid CAS No. 872714-51-7](/img/structure/B1376456.png)
4-Bromo-6-methoxyquinoline-3-carboxylic acid
Overview
Description
“4-Bromo-6-methoxyquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H8BrNO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a bromo group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position . The molecular weight of the compound is 282.09 g/mol.Scientific Research Applications
Quinoline Derivatives in Natural Products
Quinoline derivatives, like 4-Bromo-6-methoxyquinoline-3-carboxylic acid, are found in natural products. For instance, new quinoline-2-carboxylic acids have been isolated from Ephedra species, highlighting the presence and importance of such compounds in various plants (Starratt & Caveney, 1996).
Photolabile Protecting Group for Biological Messengers
Brominated hydroxyquinolines, a category including this compound, have been synthesized and studied for their potential as photolabile protecting groups for carboxylic acids. These compounds exhibit high sensitivity to multiphoton-induced photolysis, making them useful for in vivo applications, particularly in the protection and controlled release of biological messengers (Fedoryak & Dore, 2002).
Brominated Tetrahydroisoquinolines from Red Algae
Research on red algae, Rhodomela confervoides, has led to the isolation of brominated tetrahydroisoquinolines, demonstrating the presence and potential biological significance of brominated quinolines in marine organisms. These compounds, related structurally to this compound, suggest a broader application in studying marine natural products (Ma et al., 2007).
Synthesis of Halogenated Quinolines
Studies have shown the utility of compounds like this compound in the synthesis of various halogenated quinolines. These compounds serve as intermediates in the synthesis of more complex molecules, highlighting their importance in synthetic organic chemistry (Lamberth et al., 2014).
Bromination of Quinoline Derivatives
Research on the bromination of quinoline derivatives, including those structurally similar to this compound, has provided insights into the regioselective functionalization of the quinoline ring. This is crucial for the development of specific synthetic pathways in medicinal chemistry (Osborne & Miller, 1993).
Antibiotic Synthesis
Halogenated quinoline building blocks, such as this compound, have been synthesized and shown to be useful in the discovery and development of new antimicrobial agents. These compounds serve as key intermediates in the synthesis of antibiotics, emphasizing their role in pharmaceutical research (Flagstad et al., 2014).
Safety and Hazards
The safety data sheet for “4-Bromo-6-methoxyquinoline-3-carboxylic acid” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is considered hazardous and can cause harm if swallowed or if it comes into contact with the eyes .
properties
IUPAC Name |
4-bromo-6-methoxyquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILZJCQPOYYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738376 | |
Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872714-51-7 | |
Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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